The compound is cataloged under various chemical databases, including PubChem (CAS Number: 1211528-77-6) and Sigma-Aldrich. Its molecular formula is , with a molecular weight of approximately 185.24 g/mol . The structure features a piperidine ring substituted with a methoxymethyl group linked to a 1,3,4-oxadiazole.
The synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can be approached through several methods:
This multi-step synthesis may require purification techniques such as recrystallization or chromatography to isolate the desired product in high purity .
The molecular structure of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can be analyzed using various spectroscopic techniques:
The compound's structure displays a piperidine ring connected to an oxadiazole group via a methylene bridge, which is crucial for its biological activity .
4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can participate in various chemical reactions:
These reactions highlight the compound's versatility for further modifications that may enhance its biological properties .
The mechanism of action for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine primarily relates to its neuropharmacological effects:
Studies have shown that derivatives of this compound demonstrate significant efficacy in animal models of seizures without notable neurotoxicity at effective doses .
The physical and chemical properties of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine include:
These properties are essential for understanding how the compound behaves in biological systems and during storage .
The applications of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine span across various fields:
The strategic integration of distinct heterocyclic frameworks represents a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacodynamic and pharmacokinetic properties. Among these hybrid architectures, the fusion of 1,3,4-oxadiazole and piperidine moieties has emerged as a particularly promising approach for targeting diverse biological pathways. The compound 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine exemplifies this innovative strategy, combining the metabolic resilience of the oxadiazole ring with the neurological targeting capabilities of the piperidine scaffold. This hybrid molecule has garnered significant research attention due to its balanced physicochemical properties and potential interactions with central nervous system targets, positioning it as a valuable structural template for neuroactive drug discovery [1] [5].
The 1,3,4-oxadiazole heterocycle constitutes a privileged scaffold in drug design, valued for its remarkable metabolic stability and versatile hydrogen-bonding capacity. This five-membered ring system incorporates one oxygen and two nitrogen atoms within an electron-deficient aromatic system, enabling it to function as a bioisosteric replacement for ester and carboxylic acid functionalities while resisting enzymatic hydrolysis. These properties have led to its incorporation into diverse therapeutic agents spanning anticonvulsants, antimicrobials, and anti-inflammatory drugs [8].
Table 1: Fundamental Properties of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine | [1] [5] |
Molecular Formula | C₉H₁₅N₃O₂ | [1] |
CAS Registry Number | Not publicly disclosed | [5] |
Physical Form | Solid | [1] |
SMILES String | COCC(O1)=NN=C1C2CCNCC2 | [1] |
InChI Key | XNUGSSNHZSJMCJ-UHFFFAOYSA-N | [1] |
The exceptional hydrogen-bonding capacity of the 1,3,4-oxadiazole ring, particularly through its endocyclic nitrogen atoms, facilitates critical interactions with biological targets such as enzymes and receptors. This molecular recognition capability, combined with the scaffold's enhanced metabolic stability compared to carbonyl-containing isosteres, significantly improves the pharmacokinetic profiles of drug candidates. The methoxymethyl substitution at the 5-position of the oxadiazole ring, as present in the subject compound, further modulates lipophilicity and steric bulk, potentially enhancing blood-brain barrier penetration—a crucial attribute for central nervous system-targeted therapeutics [8].
Piperidine, a six-membered nitrogen-containing heterocycle, represents one of the most prevalent structural motifs in FDA-approved pharmaceuticals, particularly those targeting neurological disorders. Its saturated ring system provides conformational flexibility and a basic nitrogen center capable of forming salt bridges with biological targets, facilitating strong interactions with neuronal receptors and transporters. Piperidine derivatives exhibit remarkable structural diversity in therapeutic applications, functioning as key components in antipsychotics (e.g., risperidone), analgesics (e.g., fentanyl), acetylcholinesterase inhibitors, and anti-epileptic agents [4] [8].
The pharmacological relevance of piperidine extends beyond neurological applications to include agrochemical agents (insecticides, fungicides) and anticancer therapeutics. This versatility stems from the scaffold's ability to adopt multiple protonation states and conformations, enabling optimization of target binding and pharmacokinetic properties. Particularly significant is the 4-substituted piperidine configuration found in the subject compound, which positions the heterocyclic oxadiazole system for optimal interactions with target proteins while maintaining the nitrogen's hydrogen-bonding potential. Nipecotic acid (piperidine-3-carboxylic acid) derivatives, structurally analogous to the subject hybrid, have demonstrated potent activity against epilepsy and depression through GABAergic mechanisms, underscoring the neurological importance of this scaffold [4].
The molecular hybridization of 1,3,4-oxadiazole and piperidine frameworks creates a synergistic pharmacophore with enhanced biological potential. This strategic combination addresses the limitations of each individual scaffold while amplifying their respective pharmacological advantages. The metabolic resilience of the oxadiazole ring compensates for the potential metabolic soft spots of the piperidine moiety, while the basic nitrogen of the piperidine enhances aqueous solubility—a common challenge with purely aromatic oxadiazole systems [1] .
Table 2: Hybridization Advantages of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Scaffold Property | Oxadiazole Contribution | Piperidine Contribution | Hybrid Advantage |
---|---|---|---|
Metabolic Stability | High resistance to enzymatic hydrolysis | Moderate vulnerability to oxidation | Enhanced overall metabolic stability |
Target Interaction | Dipolar interactions, H-bond acceptance | Cationic center for salt bridges | Multimodal target engagement |
Blood-Brain Barrier Penetration | Balanced lipophilicity from methoxymethyl | Aliphatic nitrogen for facilitated transport | Optimized CNS delivery |
Spatial Configuration | Planar aromatic system | Three-dimensional flexibility | Complementary binding geometry |
Recent pharmacological studies validate this hybridization strategy. Nipecotic acid derivatives incorporating 1,3,4-oxadiazole units have demonstrated significant anti-convulsant activity (60-78% yield in biological activity) in pentylenetetrazole (scPTZ) and maximal electroshock seizure (MES) models, outperforming parent structures. These hybrids exhibited marked anti-depressant activity in despair swim tests and learned helplessness models without disrupting motor coordination in rotarod tests. The molecular basis for this efficacy appears to involve inhibition of the GABA transporter 1 (GAT1), validated through in silico docking studies with homology-modelled GAT1 protein .
The methoxymethyl modification present in the subject compound further optimizes the lipophilicity profile, potentially facilitating enhanced membrane permeability while maintaining sufficient aqueous solubility for bioavailability. This balanced physicochemical profile, combined with the dual-target engagement capability of the hybrid scaffold, positions 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine as a structurally sophisticated template for developing novel neuroactive agents targeting epilepsy, depression, and related neurological disorders [1] .
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: